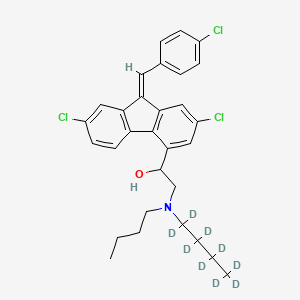![molecular formula C16H12N4O4S B12420536 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is a complex organic compound that features both quinoline and sulfonamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with benzenesulfonamide. The reaction conditions often require a controlled temperature environment and the use of specific reagents such as sodium nitrite and hydrochloric acid for the diazotization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve strong nucleophiles and appropriate solvents.
Major Products
Oxidation: 3-[(2-Carboxy-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Reduction: 3-[(2-Amino-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: As an inhibitor of specific enzymes, particularly those involved in the glyoxalase system.
Medicine: Potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Used in the synthesis of dyes and pigments due to its azo group.
作用机制
The compound exerts its effects primarily through inhibition of the glyoxalase I enzyme. This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound can induce cytotoxicity in cancer cells, making it a potential anticancer agent . The molecular targets include the active site of glyoxalase I, where the compound binds and prevents the enzyme from catalyzing its reaction .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and exhibits similar biological activities.
Sulfanilamide: Contains the sulfonamide group and is known for its antibacterial properties.
Uniqueness
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is unique due to the combination of both quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
属性
分子式 |
C16H12N4O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |
InChI 键 |
VHZNRMYBOZEULM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


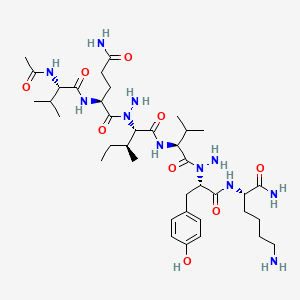
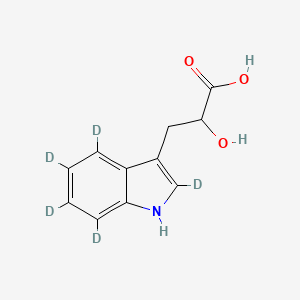
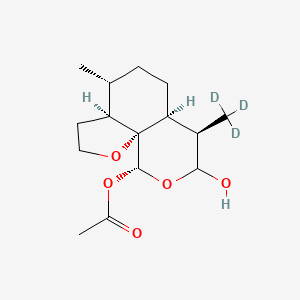
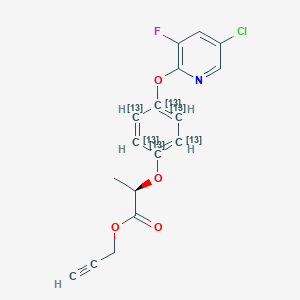
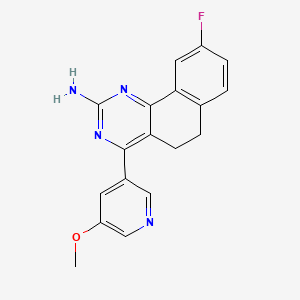
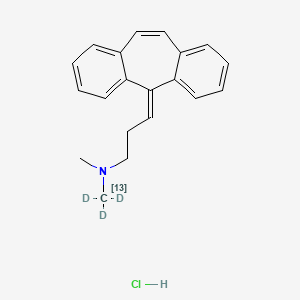
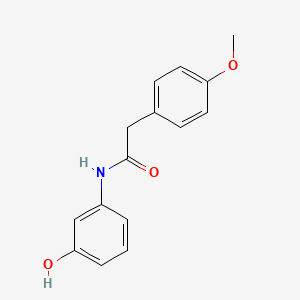
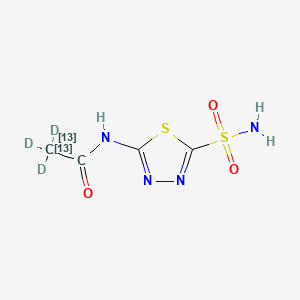

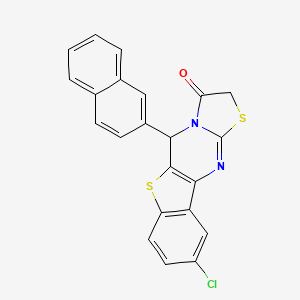

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
